![molecular formula C16H20N4O3S B5464054 2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5464054.png)
2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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Description
“2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide” is a chemical compound with the molecular formula C16H20N4O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with an allyl group, a methoxyphenoxyethyl group, and a thioacetamide group .Physical And Chemical Properties Analysis
The average mass of this compound is 348.420 Da and the monoisotopic mass is 348.125610 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given that many 1,2,4-triazole derivatives have demonstrated various biological properties . Further studies could also focus on its synthesis and chemical properties to expand the current knowledge about this compound.
properties
IUPAC Name |
2-[[5-[1-(4-methoxyphenoxy)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-9-20-15(18-19-16(20)24-10-14(17)21)11(2)23-13-7-5-12(22-3)6-8-13/h4-8,11H,1,9-10H2,2-3H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWTOHEXACQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1CC=C)SCC(=O)N)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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